(Naphthalen-2-ylamino)acetic acid, (1-methyl-1H-indol-3-ylmethylene)hydrazide
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Overview
Description
N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-(naphthalen-2-yl)aminoacetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, such as NF-κB, STAT-3, and COX-2, which are involved in inflammation and cancer progression . It also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD) .
Comparison with Similar Compounds
N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE can be compared with other indole derivatives, such as:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: This compound also exhibits significant biological activities, including anti-inflammatory and anticancer properties.
Indole-3-acetic acid: A naturally occurring plant hormone with various biological functions.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE stands out due to its unique combination of the indole and naphthalene moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C22H20N4O/c1-26-15-18(20-8-4-5-9-21(20)26)13-24-25-22(27)14-23-19-11-10-16-6-2-3-7-17(16)12-19/h2-13,15,23H,14H2,1H3,(H,25,27)/b24-13+ |
InChI Key |
NFXXFCLHFVRJBX-ZMOGYAJESA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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